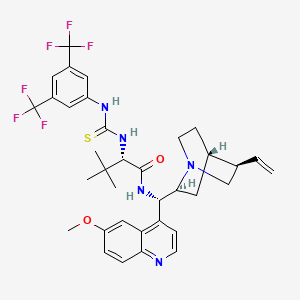
21-(4-Nitrophenoxy)-21-oxohenicosanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
21-(4-Nitrophenoxy)-21-oxohenicosanoic acid is a synthetic organic compound characterized by the presence of a long aliphatic chain with a terminal carboxylic acid group and a nitrophenoxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 21-(4-Nitrophenoxy)-21-oxohenicosanoic acid typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-Nitrophenol: This can be achieved through the nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid.
Formation of 4-Nitrophenoxyalkane: The 4-nitrophenol is then reacted with a suitable alkyl halide (e.g., 1-bromoheptadecane) in the presence of a base such as potassium carbonate to form the 4-nitrophenoxyalkane.
Oxidation: The resulting 4-nitrophenoxyalkane is oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the carboxylic acid group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
21-(4-Nitrophenoxy)-21-oxohenicosanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles.
Esterification: Methanol and sulfuric acid as a catalyst.
Major Products
Reduction: 21-(4-Aminophenoxy)-21-oxohenicosanoic acid.
Substitution: Various substituted phenoxy derivatives.
Esterification: Methyl 21-(4-nitrophenoxy)-21-oxohenicosanoate.
Applications De Recherche Scientifique
21-(4-Nitrophenoxy)-21-oxohenicosanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials, such as surfactants and polymers.
Mécanisme D'action
The mechanism of action of 21-(4-Nitrophenoxy)-21-oxohenicosanoic acid depends on its specific application. For instance, if used as an antimicrobial agent, it may disrupt bacterial cell membranes or inhibit essential enzymes. The nitrophenoxy group can interact with various molecular targets, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenoxyacetic acid: Similar structure but with a shorter aliphatic chain.
4-Nitrophenoxybutanoic acid: Another analog with a different chain length.
4-Nitrophenoxydecanoic acid: A compound with a medium-length aliphatic chain.
Uniqueness
21-(4-Nitrophenoxy)-21-oxohenicosanoic acid is unique due to its long aliphatic chain, which imparts distinct physical and chemical properties. This makes it suitable for applications where longer chain lengths are advantageous, such as in the development of surfactants and polymers with specific characteristics.
Propriétés
Formule moléculaire |
C27H43NO6 |
|---|---|
Poids moléculaire |
477.6 g/mol |
Nom IUPAC |
21-(4-nitrophenoxy)-21-oxohenicosanoic acid |
InChI |
InChI=1S/C27H43NO6/c29-26(30)18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-27(31)34-25-22-20-24(21-23-25)28(32)33/h20-23H,1-19H2,(H,29,30) |
Clé InChI |
IEBBKXRFHKJOOQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCCCCCCCCCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![((3AR,4R,6R,6aS)-6-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)methanol](/img/structure/B12962393.png)






![6-Chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12962451.png)




